molecular formula C10H16O6 B143794 5,5-dimethyl-1,3-dioxan-2-one;1,3-dioxan-2-one CAS No. 127475-72-3

5,5-dimethyl-1,3-dioxan-2-one;1,3-dioxan-2-one

Cat. No.: B143794
CAS No.: 127475-72-3
M. Wt: 232.23 g/mol
InChI Key: ONGWYGHSZMBMGR-UHFFFAOYSA-N
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Description

5,5-dimethyl-1,3-dioxan-2-one;1,3-dioxan-2-one is a biodegradable polymer synthesized through the ring-opening polymerization of trimethylene carbonate and 2,2-dimethyltrimethylene carbonate. This copolymer is known for its biocompatibility and biodegradability, making it a valuable material in biomedical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing dimethyltrimethylene carbonate-trimethylene carbonate copolymer is through ring-opening polymerization. This process involves the use of catalysts such as rare earth aryl oxides or imidazol-2-ylidenes . The polymerization can be conducted under various conditions, including different temperatures, monomer concentrations, and catalyst types. For instance, the polymerization rate is first-order with respect to both monomer and catalyst concentrations, and the overall activation energy is approximately 51.06 kJ/mol .

Industrial Production Methods: In industrial settings, the production of this copolymer often involves bulk ring-opening polymerization. This method allows for the efficient synthesis of high-molecular-weight polymers with controlled properties. The use of metal-free organocatalysts is preferred to avoid metal contamination, which can compromise the polymer’s performance in biomedical applications .

Chemical Reactions Analysis

Types of Reactions: 5,5-dimethyl-1,3-dioxan-2-one;1,3-dioxan-2-one primarily undergoes ring-opening polymerization reactions. This process involves the cleavage of the acyloxygen bond in the monomer, leading to the formation of the polymer chain .

Common Reagents and Conditions: Common reagents used in the polymerization of this copolymer include rare earth aryl oxides, imidazol-2-ylidenes, and benzyl alcohol as an initiator . The polymerization can be conducted at room temperature or under controlled heating, depending on the desired properties of the final product .

Major Products Formed: The major product formed from the ring-opening polymerization of trimethylene carbonate and 2,2-dimethyltrimethylene carbonate is the dimethyltrimethylene carbonate-trimethylene carbonate copolymer. This copolymer exhibits unique properties such as biodegradability and biocompatibility, making it suitable for various biomedical applications .

Properties

CAS No.

127475-72-3

Molecular Formula

C10H16O6

Molecular Weight

232.23 g/mol

IUPAC Name

5,5-dimethyl-1,3-dioxan-2-one;1,3-dioxan-2-one

InChI

InChI=1S/C6H10O3.C4H6O3/c1-6(2)3-8-5(7)9-4-6;5-4-6-2-1-3-7-4/h3-4H2,1-2H3;1-3H2

InChI Key

ONGWYGHSZMBMGR-UHFFFAOYSA-N

SMILES

CC1(COC(=O)OC1)C.C1COC(=O)OC1

Canonical SMILES

CC1(COC(=O)OC1)C.C1COC(=O)OC1

Synonyms

dimethyltrimethylene carbonate-trimethylene carbonate copolymer
DMTMC-TMC copolyme

Origin of Product

United States

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